molecular formula C8H14N2O B8311548 1-Amino-4-(hydroxymethyl)cyclohexanecarbonitrile

1-Amino-4-(hydroxymethyl)cyclohexanecarbonitrile

Cat. No. B8311548
M. Wt: 154.21 g/mol
InChI Key: WGWDMYXQVGEQSC-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

To a stirred solution of NH4OH (125 mL) and methanol (50 mL) was added 4-(hydroxymethyl)cyclohexanone (10 g, 78 mmol), NH4Cl (8.35 g, 156 mmol) and NaCN (7.65 g, 156 mmol). After 16 h at room temperature, the reaction mixture was extracted with CH2Cl2 (250 mL×2), and 4:1 chloroform:2-propanol, and the combined organic fractions washed with water (500 mL), dried (Na2SO4), filtered and concentrated to afforded the title compound as a colorless liquid (8 g, 67% yield). 1H NMR (500 MHz, CDCl3) δ: 3.51 (d, 2H, J=4.58 Hz), 2.07-2.09 (m, 2H), 1.86-1.91 (m, 4H), 1.68 (s, 2H), 1.47-1.53 (m, 3H), 1.41 9 brs, 1H), 1.30-1.36 9 m, 2H). LCMS (M+H)=155.18.
Name
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
67%

Identifiers

REACTION_CXSMILES
[NH4+:1].[OH-].[OH:3][CH2:4][CH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[NH4+:12].[Cl-].[C-:14]#N.[Na+]>CO>[NH2:1][C:8]1([C:14]#[N:12])[CH2:9][CH2:10][CH:5]([CH2:4][OH:3])[CH2:6][CH2:7]1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
10 g
Type
reactant
Smiles
OCC1CCC(CC1)=O
Name
Quantity
8.35 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
7.65 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with CH2Cl2 (250 mL×2), and 4:1 chloroform
WASH
Type
WASH
Details
2-propanol, and the combined organic fractions washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1(CCC(CC1)CO)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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